
6-Chloro-3-((3-chloro-2-methoxypyridin-4-yl)thio)pyrazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-((3-chloro-2-methoxypyridin-4-yl)thio)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a chloro group and a thioether linkage to a chloromethoxypyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-((3-chloro-2-methoxypyridin-4-yl)thio)pyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridine Moiety: The synthesis begins with the preparation of 3-chloro-2-methoxypyridine, which can be achieved through the chlorination of 2-methoxypyridine using thionyl chloride.
Thioether Formation: The next step involves the formation of the thioether linkage. This can be done by reacting 3-chloro-2-methoxypyridine with a suitable thiol reagent under basic conditions to yield the thioether intermediate.
Pyrazine Ring Formation: The final step involves the formation of the pyrazine ring. This can be achieved by reacting the thioether intermediate with a suitable pyrazine precursor under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
6-Chloro-3-((3-chloro-2-methoxypyridin-4-yl)thio)pyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone, and the pyrazine ring can undergo reduction under suitable conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Cross-Coupling: Palladium catalysts, along with suitable ligands and bases, are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones.
科学研究应用
6-Chloro-3-((3-chloro-2-methoxypyridin-4-yl)thio)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: The compound can be employed in studies involving the modification of biological molecules or the investigation of biochemical pathways.
Catalysis: It can serve as a ligand or catalyst in various organic transformations.
作用机制
The mechanism of action of 6-Chloro-3-((3-chloro-2-methoxypyridin-4-yl)thio)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
相似化合物的比较
Similar Compounds
6-Chloro-2-methoxypyridin-3-amine: This compound shares the pyridine moiety but lacks the pyrazine ring and thioether linkage.
3-Chloro-6-methoxypyridazine: Similar in structure but contains a pyridazine ring instead of a pyrazine ring.
Pyrrolopyrazine Derivatives: These compounds have a similar pyrazine core but differ in the substituents and overall structure.
Uniqueness
6-Chloro-3-((3-chloro-2-methoxypyridin-4-yl)thio)pyrazin-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. The presence of both chloro and thioether groups, along with the pyrazine ring, makes it a versatile compound for various synthetic and research purposes.
属性
分子式 |
C10H8Cl2N4OS |
|---|---|
分子量 |
303.17 g/mol |
IUPAC 名称 |
6-chloro-3-(3-chloro-2-methoxypyridin-4-yl)sulfanylpyrazin-2-amine |
InChI |
InChI=1S/C10H8Cl2N4OS/c1-17-9-7(12)5(2-3-14-9)18-10-8(13)16-6(11)4-15-10/h2-4H,1H3,(H2,13,16) |
InChI 键 |
IYKGYUOTPBFVEA-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=CC(=C1Cl)SC2=NC=C(N=C2N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


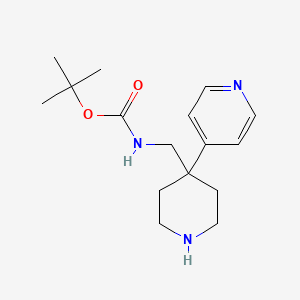
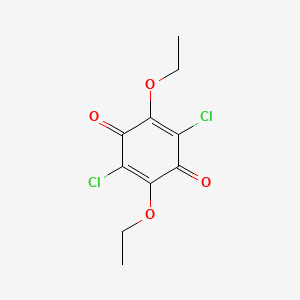
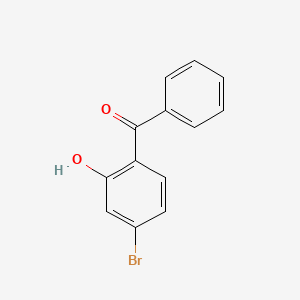
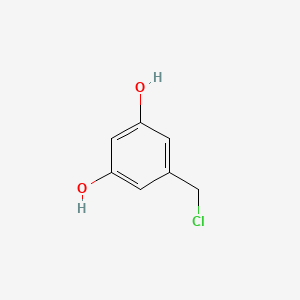

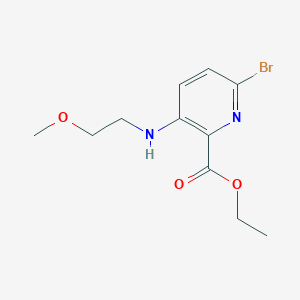
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid](/img/structure/B13993668.png)
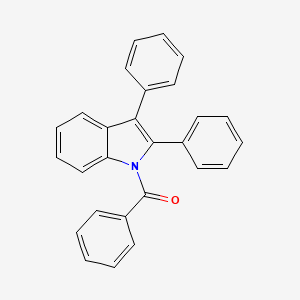
![5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde](/img/structure/B13993690.png)
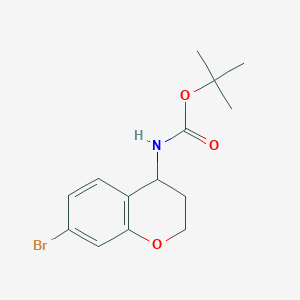
![4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13993701.png)
![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)
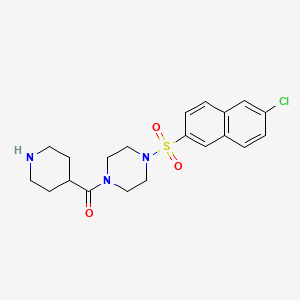
![4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B13993729.png)
